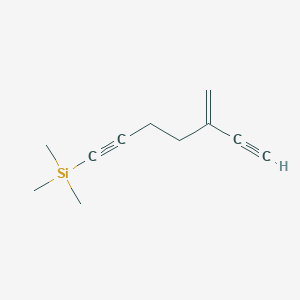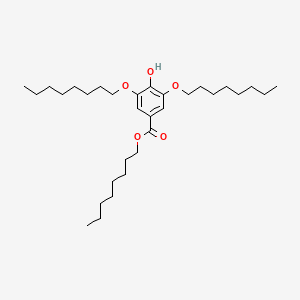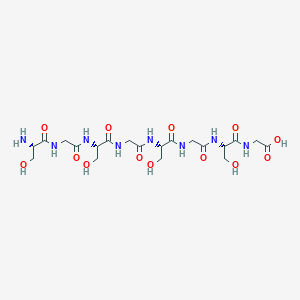![molecular formula C8H8N2O5S B12538887 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol CAS No. 675834-70-5](/img/structure/B12538887.png)
1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a dinitrophenyl group attached to a sulfanyl ethan-1-ol moiety
Preparation Methods
The synthesis of 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 3,5-dinitrophenyl sulfide with ethan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their biological activities.
Thiodiglycol: A diol with a sulfur atom, used as a solvent and in the production of other chemicals.
2-(Tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol): A fluorinated alcohol with similar chemical properties
Properties
CAS No. |
675834-70-5 |
|---|---|
Molecular Formula |
C8H8N2O5S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-(3,5-dinitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H8N2O5S/c1-5(11)16-8-3-6(9(12)13)2-7(4-8)10(14)15/h2-5,11H,1H3 |
InChI Key |
UKOSHTFWNUGCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)


![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
